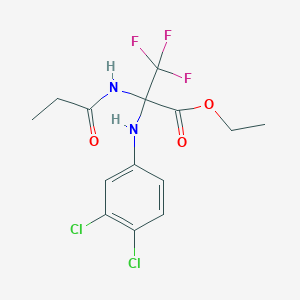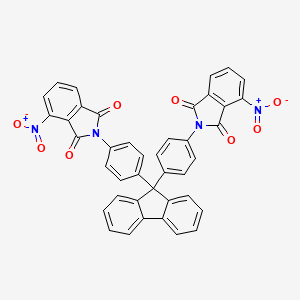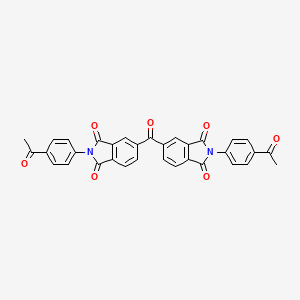![molecular formula C24H18N4O4 B11538871 N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11538871.png)
N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(E)-[5-(2,5-diméthyl-4-nitrophényl)furan-2-yl]méthylidène}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine est un composé organique complexe doté d'une structure unique combinant plusieurs cycles aromatiques et groupes fonctionnels.
Méthodes De Préparation
La synthèse de la N-{(E)-[5-(2,5-diméthyl-4-nitrophényl)furan-2-yl]méthylidène}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse peut inclure les étapes suivantes :
Formation du noyau imidazo[1,2-a]pyridine : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction des cycles furanne : Cette étape peut impliquer des réactions de couplage pour fixer les cycles furanne au noyau imidazo[1,2-a]pyridine.
Addition du groupe nitrophényle : Ceci peut être effectué par des réactions de nitration suivies d'un couplage avec les cycles furanne.
Assemblage final : La dernière étape implique la condensation des composés intermédiaires pour former le produit souhaité.
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de ces voies de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
N-{(E)-[5-(2,5-diméthyl-4-nitrophényl)furan-2-yl]méthylidène}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la réduction des groupes nitro en amines.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sur les cycles aromatiques sont remplacés par d'autres groupes à l'aide de réactifs et de conditions appropriés.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les acides ou les bases forts, les solvants organiques et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
N-{(E)-[5-(2,5-diméthyl-4-nitrophényl)furan-2-yl]méthylidène}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut avoir un potentiel en tant que sonde pour l'étude des processus biologiques en raison de sa structure et de sa réactivité uniques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des maladies où ses propriétés chimiques uniques peuvent être bénéfiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les matériaux électroniques ou optiques.
Mécanisme d'action
Le mécanisme d'action de la N-{(E)-[5-(2,5-diméthyl-4-nitrophényl)furan-2-yl]méthylidène}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine implique son interaction avec des cibles et des voies moléculaires au sein des cellules. Le composé peut se lier à des protéines ou des enzymes spécifiques, modifiant leur activité et entraînant des changements dans les processus cellulaires. Les cibles et les voies moléculaires exactes impliquées font encore l'objet d'une enquête, mais elles peuvent inclure des voies de signalisation liées à la croissance cellulaire, l'apoptose ou le métabolisme.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigation as a potential therapeutic agent due to its unique structure.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
N-{(E)-[5-(2,5-diméthyl-4-nitrophényl)furan-2-yl]méthylidène}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine peut être comparé à d'autres composés similaires, tels que :
Acétoacétate d'éthyle : Un composé plus simple utilisé en synthèse organique avec différents groupes fonctionnels et une réactivité différente.
Architectures pontées par du disilane : Ces composés ont des structures électroniques uniques et sont utilisés dans différentes applications.
Propriétés
Formule moléculaire |
C24H18N4O4 |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
(E)-1-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C24H18N4O4/c1-15-13-19(28(29)30)16(2)12-18(15)20-9-8-17(32-20)14-25-24-23(21-6-5-11-31-21)26-22-7-3-4-10-27(22)24/h3-14H,1-2H3/b25-14+ |
Clé InChI |
OIPJDCSZNVUBDF-AFUMVMLFSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(N=C4N3C=CC=C4)C5=CC=CO5 |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11538790.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11538798.png)

![(E)-N'-[(E)-[(2-Hydroxy-3-nitrophenyl)methylidene]amino]-N-phenylpyridine-2-carboximidamide](/img/structure/B11538820.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11538823.png)
![N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11538835.png)
![N-[(Z)-(3,4-dichlorophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538840.png)


![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11538855.png)
![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)
![methyl 4-[2-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11538865.png)


